molecular formula C17H28N2O9 B8114195 t-Boc-N-Amido-PEG3-CH2CO2-NHS ester

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester

Cat. No.: B8114195
M. Wt: 404.4 g/mol
InChI Key: QMGZJNPUWOMXNM-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It features a t-Boc (tert-butoxycarbonyl) protected amine on one end and an NHS (N-hydroxysuccinimide) ester on the other end. This compound is widely used in bioconjugation, particularly for linking biomolecules such as proteins, peptides, and oligonucleotides. The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal choice for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of an amine group with a PEG chain. This is achieved by reacting an amine with a PEG derivative, such as PEG-diacid or PEG-diol, under basic conditions.

    Protection: The amine group is then protected using t-Boc anhydride in the presence of a base like triethylamine. This step ensures that the amine group remains unreactive during subsequent reactions.

    Activation: The carboxyl end of the PEG chain is activated by converting it into an NHS ester. This is done by reacting the carboxyl group with NHS and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG derivatives are reacted with amines under controlled conditions.

    Automated Protection and Activation: Automated systems are used to protect the amine groups and activate the carboxyl groups efficiently.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity levels (≥95%).

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester undergoes several types of chemical reactions:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.

    Deprotection: The t-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the free amine group.

    Coupling Reactions: The free amine group can further react with carboxylic acids to form amide bonds.

Common Reagents and Conditions

    Substitution: Primary amines, mild basic conditions (pH 7-9).

    Deprotection: Trifluoroacetic acid (TFA), room temperature.

    Coupling: Carboxylic acids, coupling agents like DCC or DIC, room temperature.

Major Products

    Amide Bonds: Formed by the reaction of the NHS ester with primary amines.

    Free Amine: Obtained after deprotection of the t-Boc group.

    Bioconjugates: Resulting from the coupling of the free amine with carboxylic acids.

Scientific Research Applications

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein-protein interactions, enzyme kinetics, and cellular processes.

    Medicine: Employed in the development of drug delivery systems, particularly for targeted therapies. It is also used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

    Industry: Utilized in the production of PEGylated products, which have improved solubility, stability, and reduced immunogenicity.

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester involves the formation of stable amide bonds through nucleophilic substitution. The NHS ester reacts with primary amines on biomolecules, forming a covalent bond. The t-Boc group protects the amine during the initial reaction and can be removed to expose the free amine for further conjugation. This allows for precise and controlled bioconjugation, enhancing the functionality and stability of the resulting products .

Comparison with Similar Compounds

Similar Compounds

    t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: Similar structure but with a shorter PEG chain, leading to different solubility and steric properties.

    t-Boc-N-Amido-PEG4-CH2CO2-NHS ester: Longer PEG chain, offering increased solubility and flexibility.

    Boc-NH-PEG-NHS: Contains a linear PEG chain with a Boc-protected amine and an NHS ester.

Uniqueness

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester is unique due to its optimal PEG chain length, which balances solubility and steric hindrance. This makes it highly effective for bioconjugation applications, providing enhanced stability and functionality compared to shorter or longer PEG linkers .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O9/c1-17(2,3)27-16(23)18-6-7-24-8-9-25-10-11-26-12-15(22)28-19-13(20)4-5-14(19)21/h4-12H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGZJNPUWOMXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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